The synthesis of SBP-7455 involves a multi-step process that begins with the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with various alkyl amines under basic conditions to yield a key intermediate. This intermediate is then reacted with a panel of aryl amines using microwave irradiation in acetic acid to produce the final product. The synthetic route allows for the introduction of diverse electronic and polar characteristics to optimize the compound's pharmacological properties .
The molecular structure of SBP-7455 features a pyrimidine scaffold that is critical for its interaction with ULK1 and ULK2. The compound includes a trifluoromethyl group and a cyclopropylamine moiety, which are essential for enhancing binding affinity and selectivity towards ULK kinases.
SBP-7455 primarily acts by inhibiting the ULK1/2 kinases, which are pivotal in the initiation of autophagy. The compound's mechanism involves binding to the ATP-binding site of ULK1, forming specific hydrogen bonds that stabilize the complex and inhibit kinase activity.
The mechanism of action for SBP-7455 revolves around its ability to disrupt autophagy by inhibiting ULK1/2 activity. By blocking these kinases, SBP-7455 prevents the formation of autophagosomes, thereby impairing cellular degradation processes that can lead to cancer cell survival.
SBP-7455 exhibits several notable physical and chemical properties that contribute to its efficacy as an inhibitor:
SBP-7455 has significant potential in scientific research, particularly in cancer therapy. Its ability to inhibit autophagy makes it a candidate for enhancing the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms.
SBP-7455 (chemical name: N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine; CAS 1884222-74-5) is a 2,4,5-trisubstituted pyrimidine derivative optimized from the first-generation ULK inhibitor SBI-0206965 [1] [9]. Its molecular weight is 354.33 g/mol (C₁₆H₁₇F₃N₄O₂), featuring three critical moieties governing kinase binding:
Crystallographic studies of ULK2 bound to SBI-0206965 (PDB: 6YID) reveal a Type I binding mode where the inhibitor occupies the ATP-binding cleft in the active conformation [7]. SBP-7455’s optimized trifluoromethyl group enhances hydrophobic packing in the back pocket compared to the bromine atom in SBI-0206965, explaining its 10-fold higher ULK1 affinity [1]. The compound exhibits selectivity over ULK3/4 due to divergent ATP-binding site geometries, particularly in the hinge and hydrophobic pocket regions [8].
Table 1: Key Structural Interactions of SBP-7455 with ULK1/2
Structural Element | Binding Interaction | Functional Consequence |
---|---|---|
Pyrimidine core (N1 position) | Hydrogen bond with Cys88 backbone NH (hinge) | Anchors inhibitor to kinase hinge |
2-Amino group | Hydrogen bond with Cys88 backbone carbonyl | Stabilizes hinge interaction |
5-Trifluoromethyl group | Hydrophobic packing in back pocket | Enhances binding affinity & residence time |
N4-Cyclopropyl | Fills hydrophobic cleft near gatekeeper (Met85) | Contributes to selectivity over other kinases |
3,4-Dimethoxyphenyl | Solvent exposure with peripheral contacts | Tolerates modifications for pharmacokinetics |
SBP-7455 functions as an ATP-competitive inhibitor that disrupts the phosphorylation cascade initiating autophagosome formation. ULK1/2 kinases phosphorylate downstream components of the autophagy initiation complex, including ATG13, FIP200, and ATG101, as well as the VPS34-Beclin1 complex [1] [6]. At nanomolar concentrations, SBP-7455:
In MDA-MB-468 TNBC cells, SBP-7455 treatment (0.3 μM) reduces viability by inducing apoptosis specifically in starvation microenvironments where cancer cells rely on autophagy for survival [1] [4]. This mechanistic vulnerability is exploited therapeutically by combining SBP-7455 with PARP inhibitors like olaparib, which further increases DNA damage stress. The compound reverses olaparib-induced autophagic flux, demonstrating synergistic cytotoxicity (combination index <0.5) [4].
SBP-7455 exhibits a 36-fold selectivity for ULK1 (IC₅₀ = 13 ± 2 nM) over ULK2 (IC₅₀ = 476 ± 42 nM) in ADP-Glo kinase assays measuring ATP consumption [1] [2] [3]. This divergence stems from structural differences in their kinase domains:
Table 2: Enzymatic Inhibition Profile of SBP-7455
Target | IC₅₀ (ADP-Glo Assay) | Fold Selectivity vs. ULK1 | Structural Basis of Selectivity |
---|---|---|---|
ULK1 | 13 ± 2 nM | 1.0 (reference) | Optimal back pocket occupancy by trifluoromethyl group |
ULK2 | 476 ± 42 nM | 36.6 | Suboptimal hydrophobic packing; altered hinge geometry |
ULK3 | >10,000 nM | >769 | Divergent ATP-binding site residues |
ULK4 | Not inhibited | N/A | Pseudokinase domain lacking catalytic activity |
Despite lower potency against ULK2, cellular activity remains robust due to ULK1 dominance in autophagy initiation. ULK1 (not ULK2) knockout abolishes starvation-induced autophagy in mammalian cells, and ULK1 expression is 5-fold higher in TNBC cells than ULK2 [6] [8].
In TNBC models, SBP-7455 effectively suppresses cytoprotective autophagy induced by metabolic stress – a hallmark of tumor microenvironments:
The compound’s efficacy in nutrient-poor microenvironments stems from dual-pathway suppression:
This dual action makes SBP-7455 particularly effective against TNBC tumors, which frequently harbor RAS/MAPK pathway mutations that increase basal autophagy dependency [8].
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